molecular formula C16H11N3O B12830990 1-(pyridine-4-carbonyl)-2H-quinoline-2-carbonitrile

1-(pyridine-4-carbonyl)-2H-quinoline-2-carbonitrile

Cat. No.: B12830990
M. Wt: 261.28 g/mol
InChI Key: VCVYNNDEXAJIRQ-UHFFFAOYSA-N
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Description

1-(Pyridine-4-carbonyl)-2H-quinoline-2-carbonitrile is a heterocyclic compound that features both pyridine and quinoline moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both pyridine and quinoline rings in its structure imparts unique chemical and physical properties, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyridine-4-carbonyl)-2H-quinoline-2-carbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyanopyridine with a quinoline derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridine-4-carbonyl)-2H-quinoline-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction can produce quinoline-2-methanol derivatives.

Scientific Research Applications

1-(Pyridine-4-carbonyl)-2H-quinoline-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(pyridine-4-carbonyl)-2H-quinoline-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

  • 1-(Pyridine-3-carbonyl)-2H-quinoline-2-carbonitrile
  • 1-(Pyridine-2-carbonyl)-2H-quinoline-2-carbonitrile
  • 1-(Pyridine-4-carbonyl)-2H-quinoline-3-carbonitrile

Uniqueness: 1-(Pyridine-4-carbonyl)-2H-quinoline-2-carbonitrile is unique due to the specific positioning of the carbonyl and nitrile groups, which influence its reactivity and interaction with biological targets. This structural uniqueness can result in distinct biological activities and applications compared to its analogs .

Properties

Molecular Formula

C16H11N3O

Molecular Weight

261.28 g/mol

IUPAC Name

1-(pyridine-4-carbonyl)-2H-quinoline-2-carbonitrile

InChI

InChI=1S/C16H11N3O/c17-11-14-6-5-12-3-1-2-4-15(12)19(14)16(20)13-7-9-18-10-8-13/h1-10,14H

InChI Key

VCVYNNDEXAJIRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(N2C(=O)C3=CC=NC=C3)C#N

Origin of Product

United States

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